molecular formula C26H25NO6S B264193 2-(4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide

2-(4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide

Cat. No. B264193
M. Wt: 479.5 g/mol
InChI Key: LYCRNIWXJDSGTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide, also known as DTTMA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide involves the chelation of metal ions, which leads to the formation of a stable complex. The complex formed between 2-(4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide and metal ions is highly fluorescent and can be easily detected using spectroscopic techniques. The binding of 2-(4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide to metal ions is reversible, which allows for the detection of changes in metal ion concentration in real-time.
Biochemical and Physiological Effects:
2-(4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide has been shown to have minimal biochemical and physiological effects, making it a safe and reliable tool for scientific research. The binding of 2-(4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide to metal ions does not interfere with the normal functioning of biological systems, and the compound is easily metabolized and excreted from the body.

Advantages and Limitations for Lab Experiments

2-(4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide offers several advantages for lab experiments, including its high selectivity for metal ions, strong fluorescence emission, and low toxicity. However, the use of 2-(4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide in biological systems can be limited by its sensitivity to pH and temperature changes, as well as the presence of other interfering substances.

Future Directions

The potential applications of 2-(4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide in scientific research are vast, and several future directions can be explored. One possible direction is the development of 2-(4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide-based sensors for the detection of metal ions in environmental samples. Another direction is the use of 2-(4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide as a tool for studying metal ion homeostasis in biological systems. Additionally, the synthesis of 2-(4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide derivatives with improved properties can lead to the development of more efficient and selective metal ion probes.
Conclusion:
In conclusion, 2-(4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide is a valuable tool for scientific research, with potential applications in various fields. The compound offers several advantages for lab experiments, including its high selectivity for metal ions, strong fluorescence emission, and low toxicity. The future directions for 2-(4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide research are vast, and the development of new applications and derivatives of the compound can lead to significant advancements in scientific research.

Synthesis Methods

2-(4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. The first step involves the synthesis of 4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromene-8-carbaldehyde, which is then reacted with N-methyl-N-(3-sulfanylpropanoyl)acetamide to obtain the desired product, 2-(4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide. The synthesis method of 2-(4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide has been optimized to ensure high yield and purity of the final product.

Scientific Research Applications

2-(4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 2-(4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide is as a fluorescent probe for the detection of metal ions in biological systems. 2-(4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide has been shown to selectively bind to metal ions such as copper, zinc, and iron, and exhibit strong fluorescence emission. This property of 2-(4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide makes it a valuable tool for the detection and quantification of metal ions in biological samples.

properties

Molecular Formula

C26H25NO6S

Molecular Weight

479.5 g/mol

IUPAC Name

2-(4,9-dimethyl-7-oxo-3-phenylfuro[2,3-f]chromen-8-yl)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide

InChI

InChI=1S/C26H25NO6S/c1-15-11-21-24(25-23(15)20(13-32-25)17-7-5-4-6-8-17)16(2)19(26(29)33-21)12-22(28)27(3)18-9-10-34(30,31)14-18/h4-8,11,13,18H,9-10,12,14H2,1-3H3

InChI Key

LYCRNIWXJDSGTL-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)N(C)C3CCS(=O)(=O)C3)C)C4=C1C(=CO4)C5=CC=CC=C5

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)N(C)C3CCS(=O)(=O)C3)C)C4=C1C(=CO4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.